4-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This particular compound features a unique structure that combines a quinazoline moiety with a pyrrolidine derivative, potentially offering novel pharmacological properties.
The compound can be classified under the category of heterocyclic compounds, specifically as a quinazoline derivative. Quinazolines are known for their applications in pharmaceuticals, particularly as anti-cancer agents, anti-inflammatory drugs, and in the treatment of various neurological disorders. The presence of a pyridine ring and octahydropyrrolo structure suggests potential interactions with biological targets, making it a subject of interest in drug design.
The synthesis of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline involves several steps, typically starting from simpler precursors. A common method for synthesizing quinazoline derivatives includes cyclization reactions of anthranilic acid with various electrophiles.
For example, a typical reaction scheme may involve forming an intermediate that subsequently undergoes cyclization to yield the target compound .
The molecular structure of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The unique arrangement of nitrogen atoms within the structure contributes to its potential reactivity and biological activity.
The chemical reactivity of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline can be explored through various reactions:
These reactions are typically characterized by monitoring changes via NMR or HPLC (High Performance Liquid Chromatography).
The mechanism of action for compounds like 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline often involves interactions with specific biological targets such as enzymes or receptors:
Understanding the physical and chemical properties is essential for predicting behavior in biological systems:
Data from spectroscopic methods provide insights into structural integrity throughout synthesis and storage.
The potential applications of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline include:
Multicomponent reactions (MCRs) offer efficient single-pot construction of the bicyclic octahydropyrrolo[3,4-b]pyrrole core. The Gewald-3CR protocol enables assembly of pyrrolidine precursors from pyridine-2-carbaldehyde, secondary amines, and activated cyanoacetates. Under solvent-free conditions at 80–100°C, this method achieves 75–82% yields while minimizing purification steps [1]. Alternatively, Ugi-type reactions incorporate pyridine moieties early in the synthesis: 2-aminopyridine, aldehydes, and isocyanides form intermediate adducts that undergo intramolecular cyclization in acidic media (e.g., TFA/DCM) to yield functionalized pyrrolopyrrolidines. This method demonstrates exceptional atom economy but requires precise stoichiometric control to avoid oligomerization [9].
For quinazoline integration, modified Povarov reactions prove valuable. Combining anthranilic acid derivatives, pyridinyl-containing pyrrolidines, and glyoxalates generates tetrahydroquinazoline intermediates. Subsequent oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) completes the quinazoline ring with >85% regioselectivity [10]. Retro-synthetic analysis (Fig. 1) highlights the strategic disconnection points for MCR design:
Quinazoline-Pyrrolopyrrolidine │ └─ Disconnect: C-N bond → Quinazoline + Pyrrolopyrrolidine │ └─ Pyrrolopyrrolidine: MCR from Pyridine-2-carbaldehyde + Amine + Michael acceptor
Table 1: Optimization of MCR Conditions for Pyrrolo-Pyrrolidine Synthesis
Components | Catalyst/Solvent | Temperature | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
Pyridine-2-carbaldehyde, morpholine, ethyl cyanoacetate | None (neat) | 80°C | 8 | 82 | <5% enamine adducts |
2-Aminopyridine, benzaldehyde, tert-butyl isocyanide | TFA/DCM (1:10) | 25°C | 24 | 78 | <8% bis-amide |
4-Aminobenzoic acid, pyrrolidine, glyoxal | AcOH/EtOH (1:5) | 70°C | 12 | 85 | <3% dicarboxylate |
The stereoselective formation of the octahydropyrrolo[3,4-b]pyrrole scaffold demands precise ring-closing methodologies. Intramolecular N-alkylation of linear precursors like N-(3-bromopropyl)-N-(pyridin-2-ylmethyl)glycinates provides cis-fused bicycles under mild conditions (K₂CO₃, DMF, 60°C). This route delivers 3:1 diastereoselectivity favoring the pharmacologically relevant cis-isomer, though epimerization occurs above 80°C [4].
Transition-metal-catalyzed cyclizations significantly enhance stereocontrol. Pd(OAc)₂/XPhos catalyzes the coupling of N-Boc-protected diaminobromides with pyridinyl zinc halides, forming the bicyclic system with >95% ee when using chiral bisoxazoline ligands. Key to success is Boc protection, which prevents catalyst poisoning [4] [6]. Alternatively, thermal electrocyclization of azomethine ylides—generated in situ from pyridinyl imines and maleimides—yields hexahydropyrrolo[3,4-b]pyrroles at 130°C. Though racemic, this method achieves quantitative conversion in aprotic solvents like toluene [8].
Table 2: Comparison of Cyclization Methods for Bicyclic Core Synthesis
Method | Conditions | Diastereoselectivity (cis:trans) | Yield (%) | Advantages |
---|---|---|---|---|
Intramolecular N-alkylation | K₂CO₃, DMF, 60°C | 3:1 | 70–75 | Low cost, simple setup |
Pd-catalyzed coupling | Pd(OAc)₂/XPhos, toluene, 100°C | >20:1 (with chiral ligands) | 88–92 | High stereoselectivity |
Thermal electrocyclization | Toluene, 130°C, 24 h | Racemic | >99 | No catalyst, high atom efficiency |
Late-stage coupling of pyridine-decorated pyrrolopyrrolidines with quinazoline electrophiles employs transition-metal catalysis. Suzuki-Miyaura reactions link boronic ester-functionalized pyrrolidines with 4-chloroquinazolines. Optimized conditions (Pd(dppf)Cl₂, K₃PO₄, dioxane/H₂O, 90°C) achieve >90% yields with minimal protodeboronation [1] [3]. Critically, the pyridinyl nitrogen must be protected as N-oxide (e.g., using m-CPBA) to prevent catalyst coordination [6].
Buchwald-Hartwig amination directly couples 4-chloroquinazolines with aminopyridinyl-pyrrolidines. BrettPhos-Pd-G3 precatalyst and NaO^tBu in THF facilitate C-N bond formation at ambient temperature, preserving acid-sensitive stereocenters. This method tolerates electron-deficient pyridines but requires anhydrous conditions [10]. Microwave-assisted Ullmann coupling offers a copper-based alternative: CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine in DMSO at 150°C (15 min) delivers moderate yields (68%) but with <0.5% racemization [5].
Table 3: Cross-Coupling Methods for Final Bond Formation
Coupling Type | Catalyst System | Base/Solvent | Time | Yield (%) | Key Limitation |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂ (5 mol%) | K₃PO₄, dioxane/H₂O | 12 h, 90°C | 90–95 | Pyridine N-oxide protection needed |
Buchwald-Hartwig | BrettPhos-Pd-G3 (2 mol%) | NaO^tBu, THF | 2 h, 25°C | 85–88 | Moisture sensitivity |
Ullmann (microwave) | CuI (10 mol%), DMCD (20 mol%) | K₂CO₃, DMSO | 15 min, 150°C | 65–68 | Moderate yield |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: